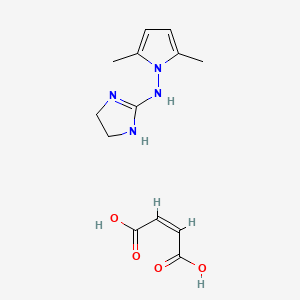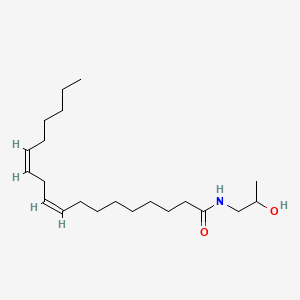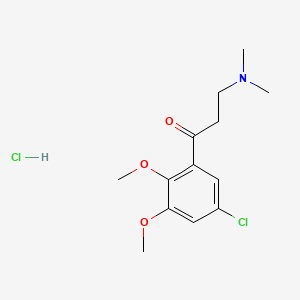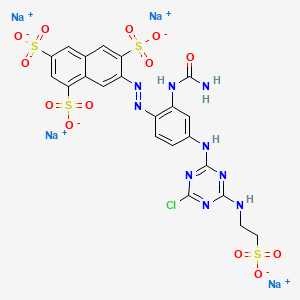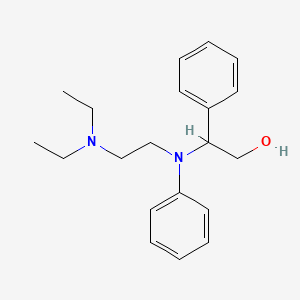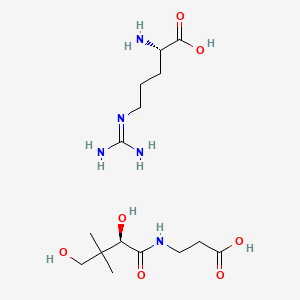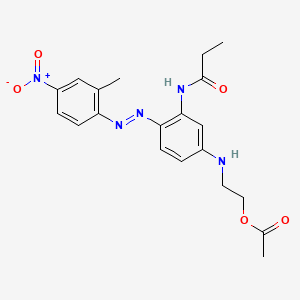
Propanamide, N-(5-((2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanamide, N-(5-((2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)- is a complex organic compound It is characterized by its azo group, which is a functional group with the formula R-N=N-R’, where R and R’ can be either aryl or alkyl
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(5-((2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)- typically involves multiple steps. One common method includes the following steps:
Diazotization: The starting material, 2-methyl-4-nitroaniline, undergoes diazotization to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(2-(acetyloxy)ethyl)aniline to form the azo compound.
Amidation: The final step involves the amidation of the azo compound with propanoic acid to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.
化学反应分析
Types of Reactions
Propanamide, N-(5-((2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the azo group or the acetyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Products may include nitro compounds or carboxylic acids.
Reduction: Amines are the major products formed.
Substitution: The products depend on the nucleophile used and the site of substitution.
科学研究应用
Propanamide, N-(5-((2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Propanamide, N-(5-((2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)- involves its interaction with molecular targets and pathways. The azo group can undergo reduction to form amines, which can interact with various biological targets. The acetyloxy group can be hydrolyzed to release acetic acid, which may also play a role in its biological activity.
相似化合物的比较
Similar Compounds
Propanamide: A simpler amide with the formula CH3CH2CONH2.
N-(2-(acetyloxy)ethyl)aniline: A precursor used in the synthesis of the compound.
2-Methyl-4-nitroaniline: Another precursor used in the synthesis.
Uniqueness
Propanamide, N-(5-((2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)- is unique due to its complex structure, which includes an azo group, an acetyloxy group, and an amide group. This combination of functional groups gives it distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
72987-38-3 |
|---|---|
分子式 |
C20H23N5O5 |
分子量 |
413.4 g/mol |
IUPAC 名称 |
2-[4-[(2-methyl-4-nitrophenyl)diazenyl]-3-(propanoylamino)anilino]ethyl acetate |
InChI |
InChI=1S/C20H23N5O5/c1-4-20(27)22-19-12-15(21-9-10-30-14(3)26)5-7-18(19)24-23-17-8-6-16(25(28)29)11-13(17)2/h5-8,11-12,21H,4,9-10H2,1-3H3,(H,22,27) |
InChI 键 |
NZDWVVBVRIKJOJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC1=C(C=CC(=C1)NCCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


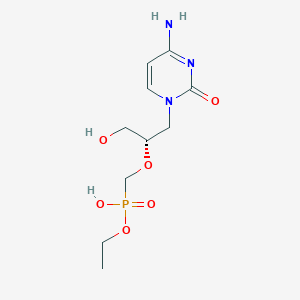

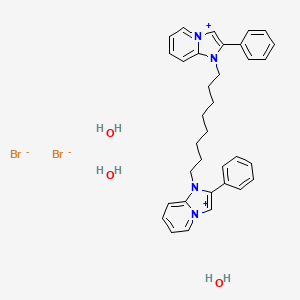

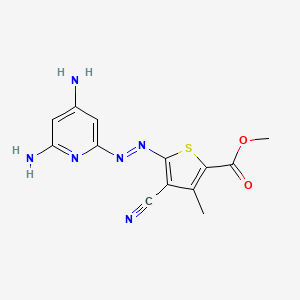
![[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(9R,10S,13S,14R,15R,16S)-13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl]acetate;bromide](/img/structure/B12770697.png)
